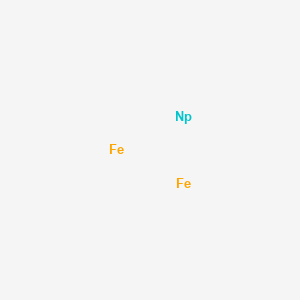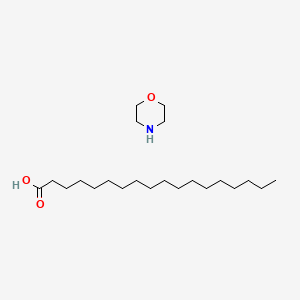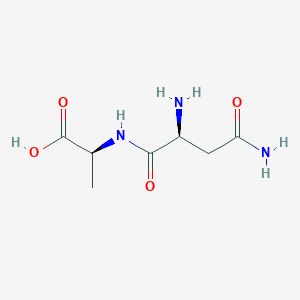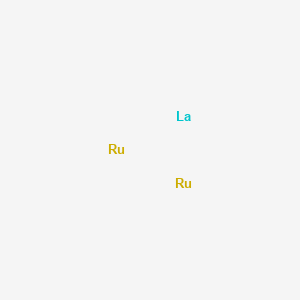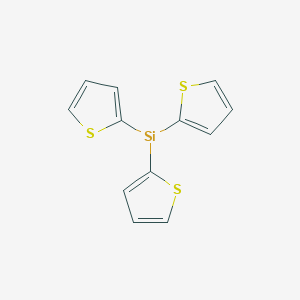
Trithienylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(thiophen-2-yl)silane is a compound that features a silicon atom bonded to three thiophen-2-yl groups. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of silicon in the compound introduces unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tri(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-based reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by reduction to yield the desired product. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Tri(thiophen-2-yl)silane may involve large-scale hydrosilylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity Tri(thiophen-2-yl)silane.
Analyse Chemischer Reaktionen
Types of Reactions: Tri(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-thiophene bonds can be reduced under specific conditions to yield simpler silane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Tri(thiophen-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Tri(thiophen-2-yl)silane is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of Tri(thiophen-2-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, while the thiophene rings provide aromatic stability and electronic properties. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved often include the formation of intermediate complexes and the stabilization of transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(thiophen-2-yl)silane: Similar structure but with methyl groups instead of thiophene rings.
Tri(phenyl)silane: Contains phenyl groups instead of thiophene rings.
Tri(thiophen-3-yl)silane: Similar but with thiophene rings attached at the 3-position.
Uniqueness: Tri(thiophen-2-yl)silane is unique due to the specific positioning of the thiophene rings at the 2-position, which can influence its electronic properties and reactivity. This positioning allows for distinct interactions in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H9S3Si |
|---|---|
Molekulargewicht |
277.5 g/mol |
InChI |
InChI=1S/C12H9S3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
InChI-Schlüssel |
BFPUGIZBAQPLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)[Si](C2=CC=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


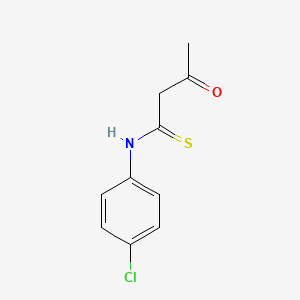
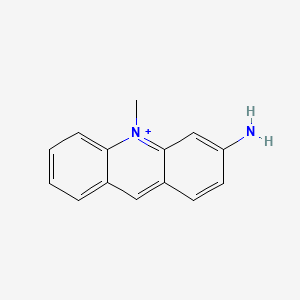
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)

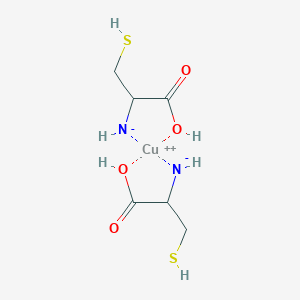
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
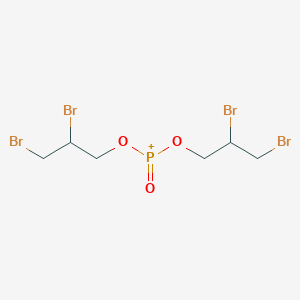
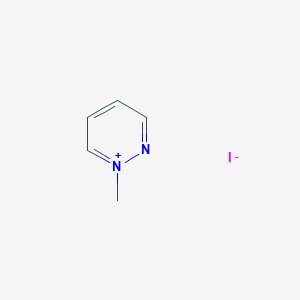
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
